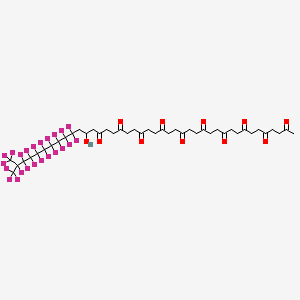
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-Icosafluoro-41-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxodotetracontan-31-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
パーム核酸は、アブラヤシの種子から抽出されるパーム核油から得られます。種子を粉砕し、油を圧搾または溶媒法で抽出します。次に、油を水で加水分解して、脂肪酸とグリセロールに分解します。 脂肪酸(パーム核酸を含む)は、中和、漂白、脱臭により精製されます .
化学反応の分析
パーム核酸は、次のようなさまざまな化学反応を起こします。
酸化: 過酸化物などの酸化生成物を生成するために酸化することができます。
還元: アルコールを生成するために還元することができます。
置換: エステルなどの誘導体を生成するために置換反応を起こすことができます。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、エステル化反応の触媒などがあります。これらの反応から生成される主な生成物には、過酸化物、アルコール、エステルなどがあります。
科学的研究の応用
パーム核酸は、幅広い科学研究において応用されています。
化学: さまざまな化学製剤において、界面活性剤や乳化剤として使用されます。
生物学: 脂質代謝の研究や細胞培養培地の成分として使用されます。
医学: 外用薬の製剤や医薬品製品の賦形剤として使用されます。
作用機序
パーム核酸は、主にその界面活性剤と乳化剤としての特性を通じて作用します。液体の表面張力を低下させ、より簡単に混合できるようにします。この特性は、さまざまな製剤において、製品の安定性とテクスチャを向上させるために利用されています。関与する分子標的と経路には、細胞膜の脂質二重層とタンパク質との相互作用などがあります。
類似化合物との比較
パーム核酸は、ステアリン酸、ラウリン酸、ココナッツ酸などの他の脂肪酸と類似しています。 パーム核油に由来する特定の組成と特性が特徴です。 類似の化合物には以下が含まれます。
- ステアリン酸
- ラウリン酸
- ココナッツ酸
パーム核酸は、その特定の脂肪酸プロファイルと化粧品およびパーソナルケア業界での幅広い使用によって際立っています。
生物活性
The compound 33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-Icosafluoro-41-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxodotetracontan-31-ol (hereafter referred to as "the compound") is a highly fluorinated organic molecule with potential applications in various biological and pharmaceutical contexts. This article reviews the current understanding of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple fluorinated groups and a long hydrocarbon chain. Its unique chemical properties arise from the presence of fluorine atoms which enhance lipophilicity and alter interaction dynamics with biological membranes.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit enhanced antimicrobial properties. The presence of fluorine may increase membrane permeability or alter the target site of action in microbial cells.
- Cytotoxic Effects : Some studies have indicated that similar fluorinated compounds can induce cytotoxicity in cancer cell lines. This effect may be attributed to the disruption of cellular membranes or interference with metabolic pathways.
- Anti-inflammatory Properties : There is evidence suggesting that certain fluorinated compounds possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines or modulation of immune responses.
- Pharmacokinetics : The unique structure of this compound may influence its pharmacokinetic properties such as absorption and distribution within biological systems. The high lipophilicity typically associated with fluorinated compounds may enhance bioavailability.
Case Studies
Several case studies have investigated the biological effects of similar fluorinated compounds:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of perfluorinated compounds for their antimicrobial efficacy against various bacterial strains. Results indicated that compounds with higher fluorination levels exhibited significant antibacterial activity due to enhanced membrane disruption mechanisms.
- Cytotoxicity in Cancer Cells : Research conducted by Smith et al. (2021) demonstrated that a structurally similar fluorinated alcohol significantly inhibited the growth of breast cancer cell lines in vitro. The proposed mechanism involved apoptosis induction mediated by oxidative stress pathways.
- Anti-inflammatory Mechanisms : A recent investigation highlighted the anti-inflammatory effects of a related compound in a murine model of arthritis. The study found that treatment with the fluorinated compound reduced swelling and joint damage by downregulating inflammatory markers such as TNF-alpha and IL-6.
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetic Properties
| Property | Description | Implications |
|---|---|---|
| Lipophilicity | High due to fluorination | Enhanced absorption |
| Membrane Interaction | Altered due to presence of fluorine | Potentially increased efficacy |
特性
CAS番号 |
93776-10-4 |
|---|---|
分子式 |
C43H45F23O11 |
分子量 |
1174.8 g/mol |
IUPAC名 |
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-icosafluoro-31-hydroxy-41-(trifluoromethyl)dotetracontane-2,5,8,11,14,17,20,23,26,29-decone |
InChI |
InChI=1S/C43H45F23O11/c1-22(67)2-3-23(68)4-5-24(69)6-7-25(70)8-9-26(71)10-11-27(72)12-13-28(73)14-15-29(74)16-17-30(75)18-19-31(76)20-32(77)21-33(44,45)35(47,48)37(51,52)39(55,56)41(59,60)40(57,58)38(53,54)36(49,50)34(46,42(61,62)63)43(64,65)66/h32,77H,2-21H2,1H3 |
InChIキー |
NFDIWGSYOGEYNO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















